molecular formula C4H8BClO2 B1511391 Mono-chloroboranedioxane CAS No. 235420-96-9

Mono-chloroboranedioxane

Cat. No.: B1511391
CAS No.: 235420-96-9
M. Wt: 134.37 g/mol
InChI Key: HEBBTPKIBSKMOK-UHFFFAOYSA-N
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Description

Mono-chloroboranedioxane is a hypothetical or lesser-documented compound hypothesized to consist of a dioxane backbone (a six-membered cyclic ether) substituted with a boron atom and a chlorine substituent. Chlorinated dioxins (e.g., TCDD) are well-studied for their environmental persistence and toxicity , while boron-containing compounds (e.g., boronic esters) are known for applications in organic synthesis and materials science . This compound may occupy a niche between these classes, though experimental validation is required.

Properties

CAS No.

235420-96-9

Molecular Formula

C4H8BClO2

Molecular Weight

134.37 g/mol

InChI

InChI=1S/C4H8BClO2/c6-5-8-3-1-7-2-4-8/h1-4H2

InChI Key

HEBBTPKIBSKMOK-UHFFFAOYSA-N

SMILES

[B-]([O+]1CCOCC1)Cl

Canonical SMILES

[B-]([O+]1CCOCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Dibenzo-p-dioxins (CDDs)

Chlorinated dibenzodioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), share a similar dioxane-like backbone but are fused with aromatic rings. Key distinctions include:

  • Electrophilic Reactivity: CDDs exhibit high stability due to aromatic conjugation, whereas Mono-chloroboranedioxane’s boron atom may introduce Lewis acidity, enabling coordination chemistry .
  • Toxicity: CDDs activate the aryl hydrocarbon receptor (AhR), causing carcinogenic effects. This compound’s toxicity profile is unknown but could differ due to boron’s unique biochemistry.

Chlorinated Cyclic Ethers

Compounds like monochloroethylene () and chlorinated solvents demonstrate varying reactivity:

  • Polarity: Chlorine substituents increase polarity, enhancing solubility in polar solvents. Boron’s electron deficiency in this compound may further amplify this effect.
  • Environmental Fate: Chlorinated ethers often resist biodegradation.

Boron-Containing Compounds

Boron analogs, such as boronic acids and monochlorobimane (CAS 76421-73-3, ), highlight boron’s versatility:

  • Synthetic Utility: Boronic acids are pivotal in Suzuki-Miyaura couplings. This compound could serve as a boron source in cross-coupling reactions if stabilized.
  • Spectroscopic Features: Boron’s NMR-active isotopes (¹⁰B, ¹¹B) would aid structural characterization, as seen in monochlorobimane’s analysis via NMR and MALDI-TOF .

Hypothetical Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound* TCDD (CDD Class) Monochloroethylene Monochlorobimane
Molecular Weight (g/mol) ~136 (estimated) 322 62.5 305.2
Boiling Point (°C) 180–200 (est.) 305 (sublimes) -13.4 N/A
Water Solubility Low (boron may enhance) 0.0002 mg/L 0.6 g/L Insoluble
Key Reactivity Lewis acid, hydrolysis Electrophilic aromatic Radical reactions Thiol conjugation

*Estimates based on structural analogs.

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